

Tralomethrin ecotoxicity effects on aquatic organisms

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Compound Focus: Tralomethrin

CAS No.: 66841-25-6

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Quantitative Ecotoxicity of Tralomethrin

The tables below summarize the high toxicity of **Tralomethrin** to aquatic life, with data presented as **LC50** (median Lethal Concentration) or **EC50** (median Effective Concentration) values. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Freshwater Organisms

| Species | Life Stage / Type | Endpoint | Value (µg/L) | Reference |
|---------------------------|-------------------|-----------|--------------------|-----------|
| Rainbow Trout | Not specified | 96-h LC50 | 1.6 | [1] |
| <i>Daphnia magna</i> | Not specified | 48-h EC50 | 0.038 | [1] |
| <i>Daphnia magna</i> | Not specified | 48-h LC50 | 0.15 | [2] |
| <i>Ceriodaphnia dubia</i> | Not specified | 48-h LC50 | 0.07 - 0.30 | [2] |

Table 2: Key Sublethal Effects and Persistence

| Parameter | Condition / Effect | Value | Reference |
|----------------------|---------------------------|---|-----------|
| Hydrolysis Half-life | Acidic Water (pH ~5) | 167 days | [1] |
| Hydrolysis Half-life | Neutral Water (pH ~7) | 15.5 days | [1] |
| Hydrolysis Half-life | Alkaline Water (pH ~9) | 38.9 days | [1] |
| Sublethal Effects | Zebrafish, various stages | Developmental defects, cardiac toxicity, changes in gene expression | [1] [3] |

Experimental Protocols for Ecotoxicity Assessment

Here is a detailed methodology for assessing the acute toxicity and sublethal effects of **Tralomethrin** on zebrafish, a model organism.

Zebrafish Husbandry and Embryo Collection

- **Animal Source & Maintenance:** Use adult zebrafish (e.g., AB strain), maintained at 28 ± 0.5 °C with a 12h:12h light/dark cycle.
- **Water Parameters:** Maintain water hardness at 45–63 mg/L and a pH of 7.2.
- **Spawning:** Place males and females in a tank at a 2:1 ratio and use light stimulation the next morning to induce spawning.
- **Embryo Collection:** Collect fertilized eggs within 1-2 hours post-fertilization (hpf). Wash and sterilize them in a 1% methylene blue solution, then incubate at 28 °C [3].

Acute Toxicity Exposure (Based on OECD Guidelines)

- **Test Organisms:** Use zebrafish embryos (6 hpf), yolk-sac larvae (48 hpf), or juvenile fish (60 days post-fertilization).
- **Exposure Setup:**
 - Place 20-40 individuals per test group in exposure solutions.

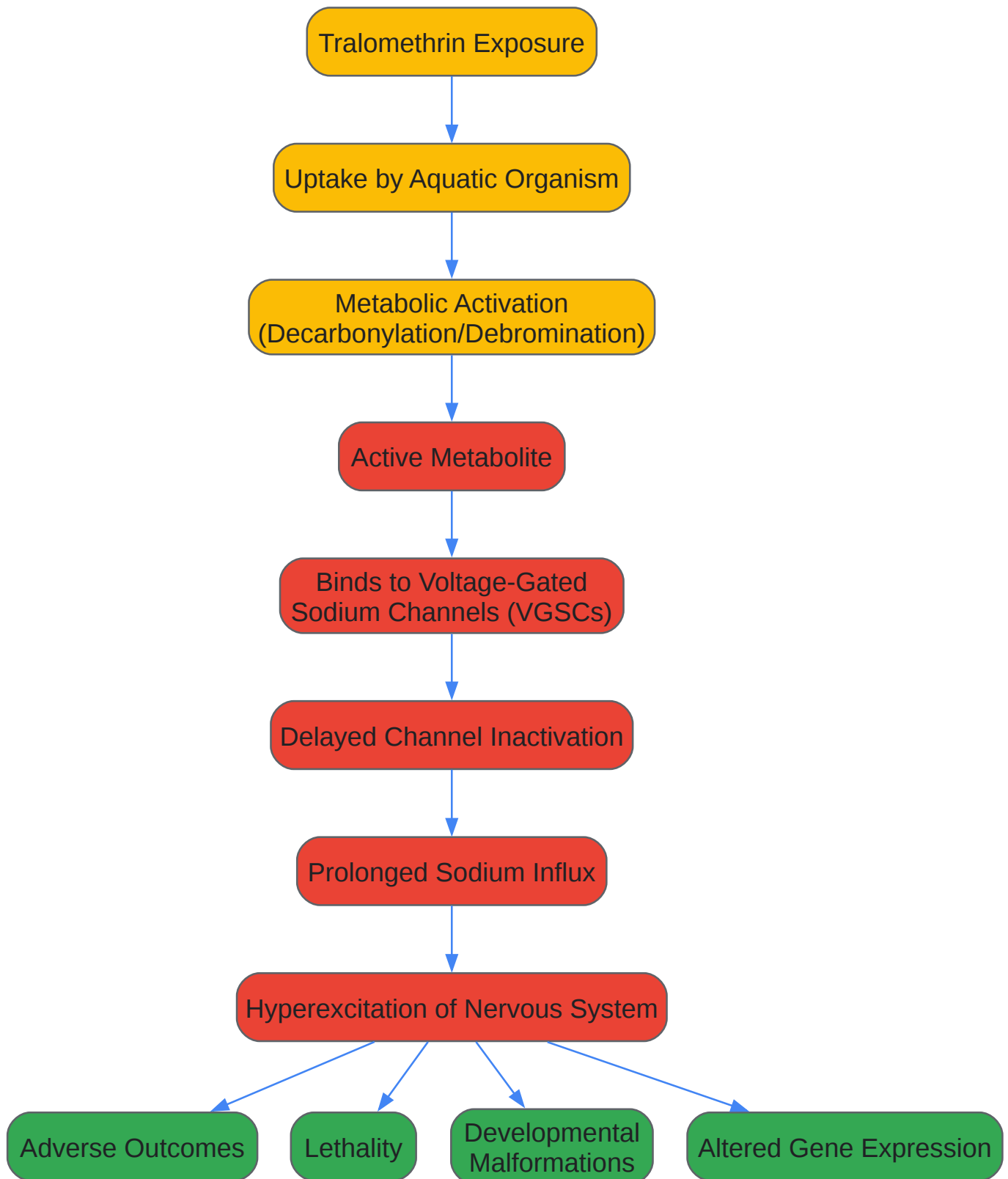
- Prepare **Tralomethrin** stock in **Dimethyl Sulfoxide (DMSO)**, ensuring the final solvent concentration does not exceed **0.2% (v/v)**.
- Use a **negative control group** containing only the solvent (0.2% DMSO in 10% Hank's solution).
- Test a range of concentrations (e.g., **0.2, 0.5, 0.8, and 1.0 mg/L**) with **three replicates** per concentration.
- **Exposure Duration & Conditions:** Conduct a **96-hour static-renewal test**, renewing the exposure solution every **24 hours**. Maintain temperature at **28 ± 1 °C**.
- **Endpoint Monitoring:** Record **mortality, heartbeat rate, and malformations** every 24 hours under a dissecting microscope. Calculate **LC50 values** using standard statistical methods (e.g., Probit analysis) [3].

Subacute Exposure for Biomarker Analysis

- **Exposure Concentrations:** Based on the acute LC50, use sublethal concentrations (e.g., **1/10 and 1/100 of the 96-h LC50**).
- **Exposure Duration:** Expose organisms for **6 days**.
- **Post-Exposure Analysis:**
 - **Bioconcentration Factor (BCF):** Measure **Tralomethrin** content in fish tissue (CFS) and water (CWS). Calculate BCF using the formula: **BCF = CFS / CWS** [3].
 - **Gene Expression:** Analyze changes in the expression of key genes related to development, endocrine function, and immune response using techniques like qPCR. Target genes can include:
 - **Endocrine-related:** *cyp19a*, *cyp19b*, *vtg1*, *vtg2* [3].
 - **Immune-related:** *il-1β*, *il-8*, *cxcl-clc*, *cc-chem* [3].

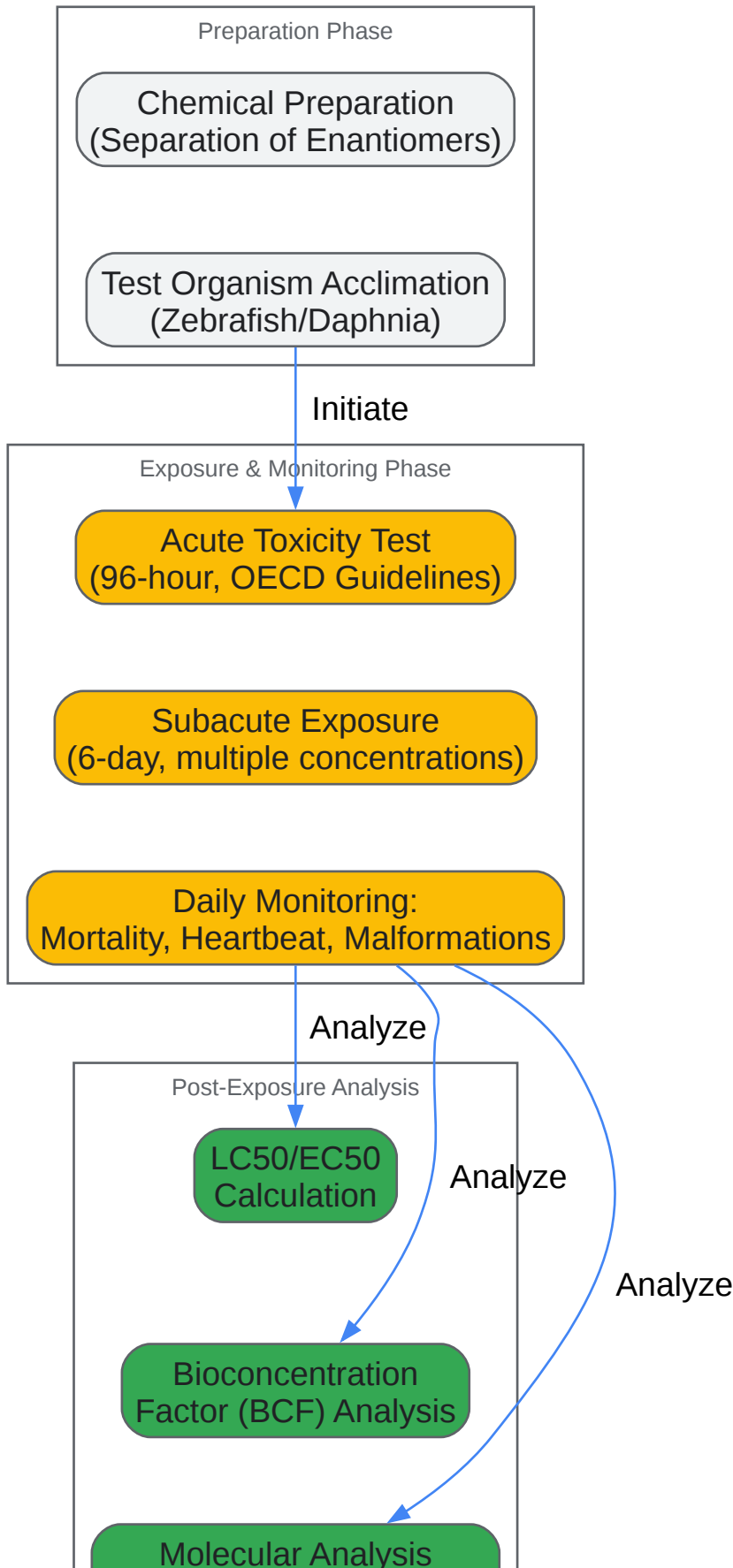
Mechanism of Action and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the proposed mechanism of **Tralomethrin's** neurotoxicity and a generalized experimental workflow.



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Tralomethrin's neurotoxicity pathway involves metabolic activation and disruption of sodium channels, leading to system hyperexcitation and multiple adverse outcomes [1] [3].



(Gene Expression, qPCR)

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A standard workflow for assessing **Tralomethrin** ecotoxicity, from organism preparation through exposure to final data analysis [1] [3] [2].

Research Implications and Future Directions

This review consolidates evidence that **Tralomethrin** poses a significant risk to aquatic ecosystems due to its high potency and persistence, particularly in neutral pH conditions. Future research should prioritize several key areas to fully understand and mitigate these risks. Investigating the **enantioselective toxicity** of **Tralomethrin**'s chiral components is crucial, as different enantiomers can have vastly different toxicological profiles [3]. Furthermore, while advanced oxidation processes (AOPs) like **O3/UV treatment** show promise in degrading **Tralomethrin** and reducing its acute toxicity to zebrafish embryos, the potential health risks of the resulting transformation products require thorough evaluation [1].

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References

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To cite this document: Smolecule. [Tralomethrin ecotoxicity effects on aquatic organisms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545695#tralomethrin-ecotoxicity-effects-on-aquatic-organisms>]

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